molecular formula C17H18N2O3 B3015787 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 537009-81-7

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B3015787
CAS No.: 537009-81-7
M. Wt: 298.342
InChI Key: DHXXUPQZTVIBEK-UHFFFAOYSA-N
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Description

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a methyl group at the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

Target of Action

The compound 1-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division. Therefore, the compound can potentially disrupt cell division and exhibit anti-cancer effects .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , disrupting the formation of the mitotic spindle necessary for cell division . The inhibition of Hsp90 can lead to the degradation of client proteins involved in cell growth and survival, contributing to its anti-cancer effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily revolve around its anti-cancer activity. By inhibiting key proteins involved in cell division and growth, the compound can potentially induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst, followed by methylation of the resulting benzimidazole intermediate. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its anticancer properties, particularly its ability to inhibit tubulin polymerization, which is crucial for cell division.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.

    Indibulin: A synthetic compound that also targets tubulin and disrupts microtubule dynamics.

    3,4,5-Trimethoxycinnamamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which enhances its binding affinity for tubulin and its potential as an anticancer agent. The presence of the trimethoxyphenyl group and the benzimidazole core contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-(3,4,5-trimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-13-8-6-5-7-12(13)18-17(19)11-9-14(20-2)16(22-4)15(10-11)21-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXUPQZTVIBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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